{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Overview
Description
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a reaction with ethyl isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The ethylcarbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function . The acetic acid moiety can participate in acid-base interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
{3-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a methyl group instead of an ethyl group.
{3-[3-(Propylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a propyl group instead of an ethyl group.
{3-[3-(Butylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylcarbamoyl group provides a balance between hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity . The biphenyl structure offers rigidity and stability, making it a valuable scaffold in various applications .
Properties
IUPAC Name |
2-[3-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFDLRCJKCXOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742998 | |
Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-13-8 | |
Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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